1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC19995569
Molecular Formula: C13H16N4O4S2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N4O4S2 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C13H16N4O4S2/c1-8-6-22-13(14-8)15-12(19)10-2-3-11(18)17(16-10)9-4-5-23(20,21)7-9/h6,9H,2-5,7H2,1H3,(H,14,15,19) |
| Standard InChI Key | VEKYQNXOESOUHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Introduction
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide represents a complex heterocyclic structure with potential applications in medicinal chemistry. This molecule combines functionalities such as sulfone groups, thiazole rings, and pyridazine scaffolds, which are commonly associated with biological activity. Herein, we will explore its structural characteristics, synthesis methods, and potential applications.
Structural Overview
The chemical structure of the compound integrates several key features:
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Sulfone group: The presence of a 1,1-dioxidotetrahydrothiophene moiety contributes to its polarity and hydrogen bonding potential.
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Thiazole ring: This aromatic heterocycle is often linked to bioactivity due to its electron-rich nature.
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Pyridazine core: The 6-membered nitrogen-containing ring is a hallmark of many pharmacophores.
Table 1: Key Structural Features
| Functional Group | Description |
|---|---|
| Sulfone (SO₂) | Enhances water solubility |
| Thiazole | Provides aromaticity and reactivity |
| Pyridazine | Central scaffold for bioactivity |
| Amide | Facilitates hydrogen bonding |
Synthesis
The synthesis of this compound likely involves multi-step reactions incorporating:
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Formation of the sulfone group: Oxidation of tetrahydrothiophene derivatives.
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Construction of the thiazole ring: Cyclization reactions using thioamides or thiourea derivatives.
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Pyridazine functionalization: Introduction of carboxamide groups through amidation reactions.
These steps typically require careful control of reaction conditions to avoid side products and maximize yield.
Characterization
The compound can be characterized using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): For molecular weight confirmation.
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X-ray Crystallography: For precise structural elucidation.
Table 2: Analytical Data
| Technique | Observations |
|---|---|
| NMR (¹H) | Signals corresponding to thiazole and pyridazine protons |
| Mass Spectrometry | Molecular ion peak confirming formula |
| IR Spectroscopy | Peaks for amide (C=O) and sulfone (S=O) groups |
Biological Applications
Compounds with similar structural motifs have shown promising activities such as:
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Anti-inflammatory properties: Sulfone groups can inhibit enzymes like cyclooxygenase (COX).
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Antimicrobial activity: Thiazole derivatives are known for their antibacterial effects.
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Anticancer potential: Pyridazine-based compounds often target kinases or DNA replication pathways.
Molecular docking studies could further elucidate the binding affinity of this compound toward specific biological targets.
Potential Applications
Given its structural complexity and functional diversity, this compound could be explored for:
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Drug discovery programs targeting inflammation or cancer.
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Development of enzyme inhibitors due to its polar functional groups.
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Use as a scaffold for further chemical modifications.
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